molecular formula C20H25ClN2O3 B2652822 2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE CAS No. 1421456-51-0

2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE

Cat. No.: B2652822
CAS No.: 1421456-51-0
M. Wt: 376.88
InChI Key: MKLWYSSJLDQGOS-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with an appropriate halogenated compound to form the 4-chlorophenoxy intermediate. This intermediate is then reacted with a dimethylamino-substituted phenyl compound under controlled conditions to introduce the dimethylamino group. The final step involves the addition of a hydroxyethyl group and a methylpropanamide moiety to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLOROPHENOXY)-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE
  • 2-(4-CHLOROPHENOXY)-N-[4-(DIMETHYLAMINO)PHENYL]PROPIONAMIDE

Uniqueness

2-(4-CHLOROPHENOXY)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3/c1-20(2,26-17-11-7-15(21)8-12-17)19(25)22-13-18(24)14-5-9-16(10-6-14)23(3)4/h5-12,18,24H,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLWYSSJLDQGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(C1=CC=C(C=C1)N(C)C)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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